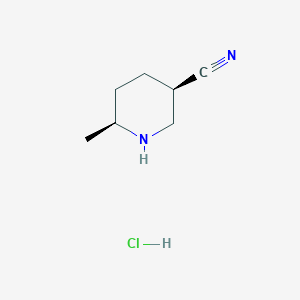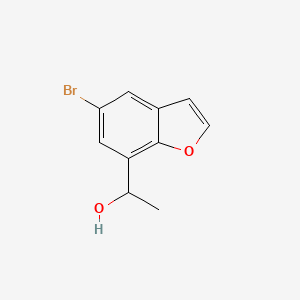
(2S,4R)-1-((S)-14-(4-((5-Bromo-4-((3-(N-methylcyclobutanecarboxamido)propyl)amino)pyrimidin-2-yl)amino)phenoxy)-2-(tert-butyl)-4-oxo-6,9,12-trioxa-3-azatetradecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2S,4R)-1-((S)-14-(4-((5-Bromo-4-((3-(N-methylcyclobutanecarboxamido)propyl)amino)pyrimidin-2-yl)amino)phenoxy)-2-(tert-butyl)-4-oxo-6,9,12-trioxa-3-azatetradecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of key intermediates and the coupling of various functional groups. Typical synthetic routes may include:
Formation of the pyrimidine core: This step may involve the reaction of appropriate starting materials under specific conditions to form the pyrimidine ring.
Introduction of the bromine atom: Bromination reactions using reagents such as N-bromosuccinimide (NBS) may be employed.
Coupling reactions: The coupling of different functional groups, such as the thiazole and pyrrolidine rings, may be achieved using reagents like palladium catalysts.
Final assembly: The final steps may involve the protection and deprotection of functional groups, as well as purification techniques like chromatography.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up reactions: Adjusting reaction conditions for larger-scale production.
Process optimization: Refining reaction parameters to improve efficiency and reduce costs.
Quality control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: Reactions involving the addition of oxygen or removal of hydrogen.
Reduction: Reactions involving the addition of hydrogen or removal of oxygen.
Substitution: Reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the bromine atom may yield a hydrogenated product.
Aplicaciones Científicas De Investigación
This compound may have a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or activator of specific biological pathways.
Medicine: As a candidate for drug development, particularly for targeting specific diseases.
Industry: As a specialty chemical for use in various industrial processes.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific molecular targets and pathways. Potential mechanisms may include:
Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with receptors: Modulating the activity of receptors on cell surfaces.
Affecting gene expression: Influencing the expression of specific genes involved in disease pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds may include other complex organic molecules with multiple functional groups, such as:
- (2S,4R)-1-((S)-14-(4-((5-Chloro-4-((3-(N-methylcyclobutanecarboxamido)propyl)amino)pyrimidin-2-yl)amino)phenoxy)-2-(tert-butyl)-4-oxo-6,9,12-trioxa-3-azatetradecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
- (2S,4R)-1-((S)-14-(4-((5-Fluoro-4-((3-(N-methylcyclobutanecarboxamido)propyl)amino)pyrimidin-2-yl)amino)phenoxy)-2-(tert-butyl)-4-oxo-6,9,12-trioxa-3-azatetradecanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
Uniqueness
The uniqueness of this compound may lie in its specific combination of functional groups and its potential to interact with unique molecular targets. This may result in distinct chemical properties and biological activities compared to similar compounds.
Propiedades
Fórmula molecular |
C49H66BrN9O9S |
|---|---|
Peso molecular |
1037.1 g/mol |
Nombre IUPAC |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[4-[[5-bromo-4-[3-[cyclobutanecarbonyl(methyl)amino]propylamino]pyrimidin-2-yl]amino]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C49H66BrN9O9S/c1-32-42(69-31-54-32)34-12-10-33(11-13-34)27-52-45(62)40-26-37(60)29-59(40)47(64)43(49(2,3)4)56-41(61)30-67-23-22-65-20-21-66-24-25-68-38-16-14-36(15-17-38)55-48-53-28-39(50)44(57-48)51-18-7-19-58(5)46(63)35-8-6-9-35/h10-17,28,31,35,37,40,43,60H,6-9,18-27,29-30H2,1-5H3,(H,52,62)(H,56,61)(H2,51,53,55,57)/t37-,40+,43-/m1/s1 |
Clave InChI |
SURYRRAJFKXJSN-AKCINUCUSA-N |
SMILES isomérico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCCCN(C)C(=O)C6CCC6)Br)O |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCCCN(C)C(=O)C6CCC6)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


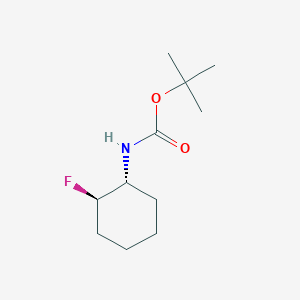
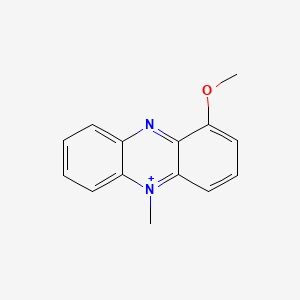
![4-Bromobicyclo[2.1.1]hexan-1-amine hydrochloride](/img/structure/B12850413.png)
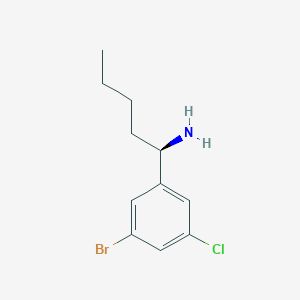
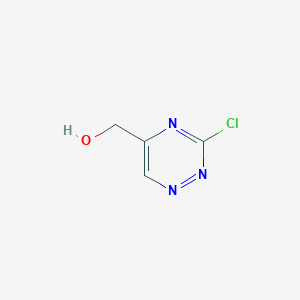

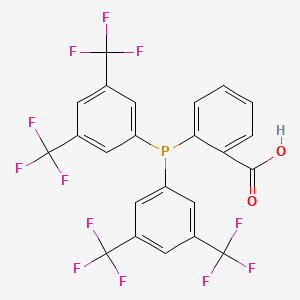
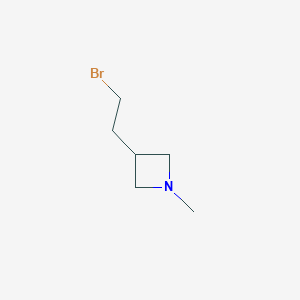
![Tos(-2)[Tos(-6)]Glc1Me](/img/structure/B12850463.png)
![4-Amino-3'-(benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12850474.png)
![1-[4-phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one O1-ethyloxime](/img/structure/B12850481.png)
